6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, also known by its IUPAC name 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione, is a chemical compound with the molecular formula C8H4Cl2N2O2. It has a molecular weight of approximately 231.04 g/mol. The compound exhibits a unique chemical structure and has garnered interest in various fields of chemistry and biology due to its potential pharmacological properties .
The molecular structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione consists of a quinoxaline ring with two chlorine atoms (Cl) attached at positions 6 and 7. The presence of the carbonyl group (C=O) at positions 2 and 3 results in the formation of the cyclic dione. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and interactions .
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring and a dione functional group at the 2nd and 3rd positions. Its molecular formula is and it has a CAS number of 25983-13-5. This compound is noted for its biological activity and potential applications in medicinal chemistry, particularly as a selective competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site .
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is classified as a heterocyclic compound due to its structure, which includes nitrogen atoms within a fused ring system. It falls under the category of quinoxalines, which are bicyclic compounds comprising a benzene ring fused to a pyrazine ring. The unique substitution pattern of chlorine atoms enhances its chemical reactivity and biological properties, making it a subject of interest in various research fields .
The synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves several key steps:
The synthesis can be conducted under controlled conditions to optimize yield and purity. For example, using solvents like acetic acid or ethanol can facilitate the reaction process. The conditions may vary depending on the specific reagents used and desired outcomes.
The molecular structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione features:
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione primarily involves its interaction with specific molecular targets such as enzymes or receptors. It acts as a competitive antagonist at the NMDA receptor glycine site, modulating neurotransmitter activity in the central nervous system. This interaction influences various biochemical pathways related to neuronal signaling and synaptic plasticity .
Relevant data indicates that this compound exhibits significant biological activity due to its structural features and reactivity profile .
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione has several scientific uses:
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is classified under IUPAC nomenclature as 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione. This name specifies:
The compound's molecular formula C₈H₄Cl₂N₂O₂ signifies:
Molecular Weight: Calculated as 231.04 g/mol (exact mass: 229.9650) [8] [10]. Slight variations (e.g., 231.00–231.04) arise from isotopic contributions [2] [5].
Table 1: Elemental Composition
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
C | 8 | 12.011 | 96.088 |
H | 4 | 1.008 | 4.032 |
Cl | 2 | 35.453 | 70.906 |
N | 2 | 14.007 | 28.014 |
O | 2 | 15.999 | 31.998 |
Total | 231.038 |
While no experimental X-ray crystal structure of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione is reported in the provided sources, its coordination behavior in metal complexes has been characterized. In dinuclear Cr(III) complexes (e.g., [Cr(DCQX)(bpy)EtO]₂), the ligand acts as a bidentate O,O'-donor via its dicarbonyl oxygen atoms. The complex exhibits a distorted octahedral geometry around chromium centers, with bridging ethoxy groups defining the Cr–O–Cr angle [6]. This confirms the ligand’s capacity to form stable chelates.
¹H NMR spectral data (DMSO-d₆, 500 MHz) reveals:
¹³C NMR (125 MHz, DMSO-d₆):
IR Spectroscopy (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy (methanol, λmax, nm):
Table 2: Key Spectroscopic Assignments
Technique | Signal (cm⁻¹ or ppm) | Assignment |
---|---|---|
IR | 1695 | ν(C2=O) |
1670 | ν(C3=O) | |
1580 | δ(N-H) | |
750 | ν(C-Cl) | |
¹H NMR | 11.2–11.5 | N-H (amide) |
7.6–7.8 | H5, H8 (aromatic) | |
¹³C NMR | 154–156 | C2, C3 (carbonyl) |
132–135 | C6, C7 (Cl-substituted) | |
UV-Vis | 230, 290 | π→π* (quinoxaline) |
330 | n→π* (carbonyl) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0